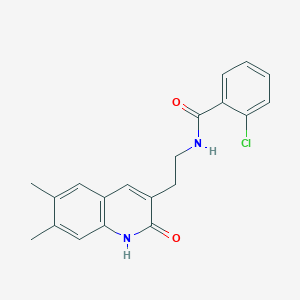
2-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are found in many important compounds, including antimalarial drugs, dyes, and natural products . The compound also contains a benzamide group, which is a simple amide derivative of benzoic acid. It is a common motif in many pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline and benzamide groups. The exact methods would depend on the specific reactants and conditions used . Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and benzamide groups. The quinoline group consists of a fused benzene and pyridine ring, and the benzamide group consists of a benzene ring attached to an amide group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups within the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline and benzamide groups. For example, quinolines can undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation . Benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include a high melting point due to the presence of the aromatic rings, and solubility in organic solvents due to the presence of the amide group .
科学的研究の応用
Tautomerism and Spectral Studies
- Tautomerism in Side-Chain Derivatives of N-Heterocycles : A study by Mondelli and Merlini (1966) investigated the tautomerism in derivatives similar to 2-chloro-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide. They explored the NMR and UV spectra in different solvents, revealing tautomeric equilibria and the existence of enaminic structures in these compounds (Mondelli & Merlini, 1966).
Synthesis and Structural Analysis
Synthesis of Derivatives for Potential Applications : Research by Dangi et al. (2010) involved the synthesis of derivatives containing the 2-oxo-1,2-dihydroquinoline moiety, a core structure related to the chemical . These derivatives were synthesized for potential medicinal applications and characterized by elemental analysis and spectral data (Dangi, Hussain, Sain, & Talesara, 2010).
Investigation of Regioselectivity in N-Alkylation Reactions : Batalha et al. (2019) studied the regioselectivity of N-ethylation reactions in N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Their findings are relevant to understanding the chemical behavior of similar compounds in synthetic chemistry (Batalha et al., 2019).
Hydrolytic Behavior of Quinazoline Derivatives : Shemchuk et al. (2010) explored the hydrolytic behavior of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, a compound related to the query chemical. Their findings contribute to the understanding of the hydrolytic stability of these types of compounds (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
Biological and Pharmacological Applications
Antimicrobial and Antitubercular Activities : Marvadi et al. (2020) designed and synthesized novel dihydroquinoline-carboxamides with significant antitubercular activity. The structural similarity to the query compound underscores the potential of such compounds in antimicrobial research (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Diversity-Oriented Synthesis for Antitubercular Agents : Kantevari et al. (2011) focused on synthesizing diverse analogues of pyridines and dihydro-6H-quinolin-5-ones for antimycobacterial activity. Their research highlights the versatility of the quinoline skeleton in developing new antitubercular agents (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
作用機序
The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, many quinoline-based drugs work by interfering with the life cycle of parasitic organisms . Benzamides are often used in the synthesis of various pharmaceuticals and can have a wide range of biological activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-9-15-11-14(19(24)23-18(15)10-13(12)2)7-8-22-20(25)16-5-3-4-6-17(16)21/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNWPGTZOLQCQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

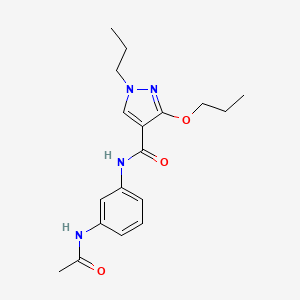
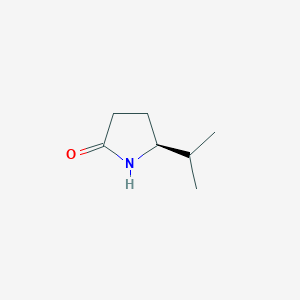
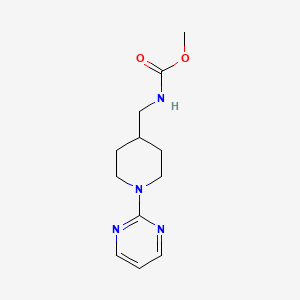
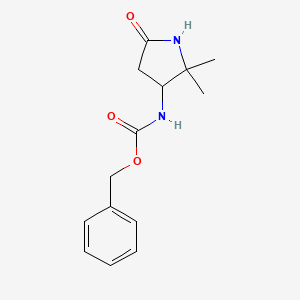
![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)
![5-Amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2817173.png)
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
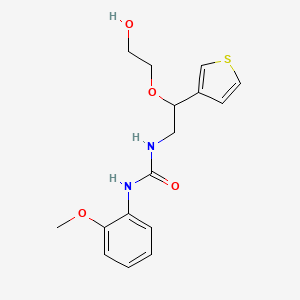
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)
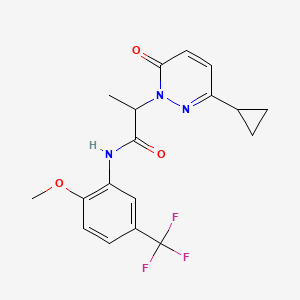
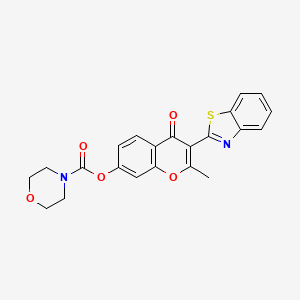
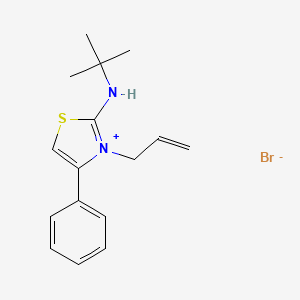
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)